molecular formula C14H16BrN5O B6784573 N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6784573
M. Wt: 350.21 g/mol
InChI Key: WDLHXPQAACRKRJ-UHFFFAOYSA-N
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Description

N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a methylimidazole group, and a pyrrolidine carboxamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c1-19-7-5-17-13(19)10-3-6-20(9-10)14(21)18-12-8-11(15)2-4-16-12/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLHXPQAACRKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(C2)C(=O)NC3=NC=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 4-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the Methylimidazole Intermediate: Separately, 1-methylimidazole is synthesized through the alkylation of imidazole with methyl iodide or another methylating agent.

    Coupling Reaction: The bromopyridine and methylimidazole intermediates are then coupled with a pyrrolidine carboxamide derivative. This coupling reaction is typically facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under specific conditions (e.g., temperature, solvent, and base).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and pyrrolidine groups.

    Coupling Reactions: The compound can be further modified through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloropyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluoropyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-iodopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of N-(4-bromopyridin-2-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s interactions with other molecules and its overall stability.

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